

Ibuprofen Impurity F: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Ibuprofen Impurity F (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ibuprofen Impurity F, a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document collates critical information on its chemical identity, analytical methodologies for its detection and quantification, and available synthesis routes. The content is structured to serve as a valuable resource for professionals in pharmaceutical research, quality control, and drug development.

Core Data Presentation

The fundamental physicochemical properties of Ibuprofen Impurity F are summarized in the table below for quick reference.



Parameter	Value	Reference(s)
Chemical Name	3-(4-isobutylphenyl)propanoic acid	[1][2]
Synonyms	4-(2- Methylpropyl)benzenepropanoi c acid, 3-(p- Isobutylphenyl)propionic acid	[3][4]
CAS Number	65322-85-2	[1][2]
Molecular Formula	C13H18O2	[2]
Molecular Weight	206.28 g/mol	[2]
Appearance	White to yellow solid	
Melting Point	63 - 66 °C	_
Solubility	Slightly soluble in chloroform, ethyl acetate, and methanol	

Experimental Protocols

Detailed methodologies for the analysis of Ibuprofen Impurity F are crucial for quality control in pharmaceutical manufacturing. The following sections outline established gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods.

Gas Chromatography (GC) Method for Impurity F Determination

This method is adapted from the European Pharmacopoeia for the determination of Impurity F in ibuprofen.[5]

- 1. Methylating Solution Preparation:
- Dilute 1 mL of N,N-dimethylformamide dimethyl acetal and 1 mL of pyridine to 10 mL with ethyl acetate.[5]



2. Sample and Reference Preparation:

- Test Solution: Weigh approximately 50.0 mg of the ibuprofen substance to be examined into a sealable vial. Dissolve it in 1.0 mL of ethyl acetate, add 1.0 mL of the methylating solution, seal the vial, and heat at 100 °C for 20 minutes in a block heater. Allow the solution to cool.
 [5]
- Reference Solution (a): Dissolve 0.5 mg of Ibuprofen Impurity F CRS (Certified Reference Standard) in ethyl acetate and dilute to 10.0 mL with the same solvent.[5]
- Reference Solution (b): Weigh about 50.0 mg of Ibuprofen CRS into a sealable vial. Dissolve it in 1.0 mL of Reference Solution (a), add 1.0 mL of the methylating solution, seal, and heat at 100 °C for 20 minutes. After cooling, remove the reagents under a stream of nitrogen at room temperature and dissolve the residue in 5 mL of ethyl acetate.[5]

3. Chromatographic Conditions:

- Column: Fused-silica column, 25 m in length with a 0.53 mm internal diameter, coated with macrogol 20 000 (film thickness 2 μm).[5]
- Carrier Gas: Helium.[5]
- Flow Rate: 5.0 mL/min.[5]
- Temperatures:
 - Column: 150 °C.[5]
 - Injection Port: 200 °C.[5]
 - Detector: 250 °C.[5]
- Detection: Flame Ionization Detector (FID).[5]
- Injection Volume: 1 μL.[5]
- Run Time: Twice the retention time of ibuprofen.[5]



- 4. System Suitability:
- The relative retention time of Impurity F with reference to ibuprofen (retention time ≈ 17 min) should be approximately 1.5.[5]
- 5. Limit:
- The maximum allowable limit for Impurity F is 0.1 percent.[5]

High-Performance Liquid Chromatography (HPLC) Method for Ibuprofen and its Impurities

A validated RP-HPLC method for the simultaneous determination of ibuprofen and 17 related compounds, including Impurity F, has been developed.[6]

- 1. Mobile Phase Preparation:
- Mobile Phase A: 10 mM sodium phosphate buffer, pH adjusted to 6.9.[6]
- Mobile Phase B: Acetonitrile.[6]
- 2. Sample and Standard Preparation:
- Diluent: A mixture of acetonitrile and water (50:50 v/v).
- Standard Solution: Prepare a solution of Ibuprofen Standard at a concentration of 0.4 mg/mL in the diluent.
- Resolution Solution: Prepare a solution containing 0.07 mg/mL of each compound (Ibuprofen and its impurities) in the diluent.
- 3. Chromatographic Conditions:
- Column: Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 μm particle size).[6]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 40 °C.[6]



Detection: UV detector set at 214 nm.[6]

Injection Volume: 7 μL.

Gradient Elution:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0	48	52
3	48	52
13	15	85
16	15	85

Synthesis of Ibuprofen Impurity F

An alternate synthesis route for 2-(4-isobutylphenyl)propionic acid (Ibuprofen) can inadvertently lead to the formation of Impurity F. One such method involves the following steps:

- Methyl 3-(4-isobutylphenyl)-3-methyl-3-butenoate is refluxed with 35% hydrochloric acid in acetic acid.[7]
- The reaction mixture is then poured into water and extracted with ether.[7]
- The ether extract is washed, dried, and concentrated to yield 2-(4-isobutylphenyl)propanal.
 [7]
- Subsequent oxidation of the aldehyde can lead to the formation of 2-(4isobutylphenyl)propionic acid (Ibuprofen). However, side reactions or incomplete reactions in
 the preceding steps of a different synthesis pathway could result in 3-(4isobutylphenyl)propanoic acid (Impurity F). A more direct, though less common, synthesis of
 Impurity F would involve the hydrocarboxylation of 1-(4-isobutylphenyl)ethylene under
 specific catalytic conditions.

Signaling Pathways and Biological Activity

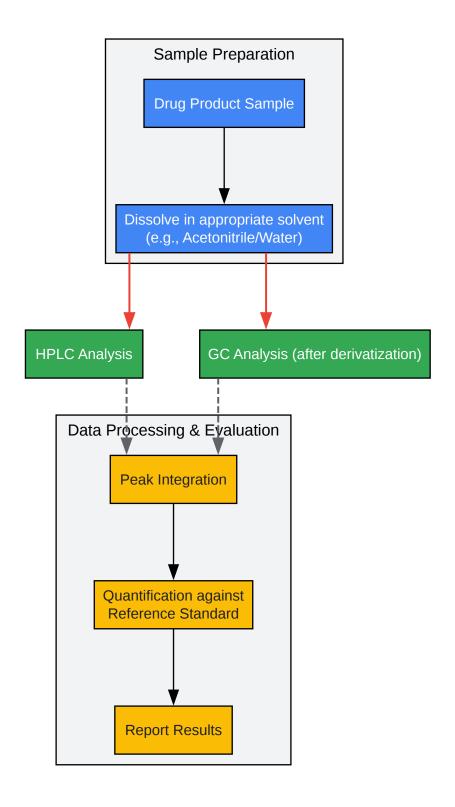


Currently, there is no scientific literature available that describes specific signaling pathways or biological activities associated with Ibuprofen Impurity F. Its significance is primarily as a process-related impurity in the manufacturing of ibuprofen, and its presence is controlled within strict limits to ensure the safety and efficacy of the final drug product.[5]

Visualizations Analytical Workflow for Ibuprofen Impurity F Quantification

The following diagram illustrates a typical workflow for the analysis of Ibuprofen Impurity F in a pharmaceutical sample, from sample preparation to data analysis.





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Caption: Analytical workflow for the quantification of Ibuprofen Impurity F.



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